molecular formula C23H23N5O3 B2538261 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 951617-99-5

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2538261
CAS No.: 951617-99-5
M. Wt: 417.469
InChI Key: NILVEDUNOXIPSH-UHFFFAOYSA-N
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Description

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with benzyl, methyl, and acetamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives, followed by functional group modifications to introduce the benzyl, methyl, and acetamide groups. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzyl positions using reagents like alkyl halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide include other pyrazolo[4,3-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazines
  • Pyrazolo[3,4-b][1,4]thiazines

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Biological Activity

The compound 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule that belongs to the class of pyrazolo[4,3-d]pyrimidines. This article explores its biological activity, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

This compound features a unique pyrazolo[4,3-d]pyrimidine structure characterized by:

  • A benzyl group.
  • A methyl substituent.
  • Dioxo functionality that may enhance its reactivity.

The molecular formula is C24H25N5O4C_{24}H_{25}N_{5}O_{4}, indicating a significant molecular weight and the presence of multiple functional groups that could influence its biological interactions.

Biological Activity

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine family exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

Studies have demonstrated that pyrazolo derivatives can exhibit significant anticancer properties. For instance:

  • A study identified similar compounds with cytotoxic effects against various cancer cell lines, including cervical and prostate cancer cells .
  • The mechanism often involves inhibition of critical pathways in cancer cell proliferation and survival.

Anti-inflammatory Properties

Compounds related to pyrazolo[4,3-d]pyrimidines have been noted for their anti-inflammatory effects:

  • They may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Antimicrobial Activity

The presence of the pyrazolo ring enhances the potential for antimicrobial activity:

  • Some derivatives have shown effectiveness against bacterial and fungal strains .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis .
  • Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, affecting cellular responses .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amineDihydro group; amino functionalityPotential neuroprotective effects
6-Benzyl-2-methyl-3H,4H,5H,6H,7H-pyrido[4,3-d]pyrimidin-4-onePyrido ring; keto groupAntimicrobial activity
2-{6-benzyl-2-methyl...}Unique pyrazolo structure; different substituentsVarying biological activity profiles

These comparisons highlight how structural variations can lead to differing biological activities.

Case Studies

  • Anticancer Screening : A multicellular spheroid screening identified novel anticancer compounds with similar structures to our target compound. These studies emphasize the importance of structural diversity in enhancing anticancer efficacy .
  • Inflammation Models : In animal models of inflammation, related compounds demonstrated reduced inflammatory markers and improved clinical outcomes .

Properties

IUPAC Name

2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16-8-10-17(11-9-16)12-24-20(29)15-27-19-14-26(2)25-21(19)22(30)28(23(27)31)13-18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILVEDUNOXIPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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